molecular formula C9H13N5O B14368516 2-amino-9-butyl-9H-purin-6-ol CAS No. 93905-75-0

2-amino-9-butyl-9H-purin-6-ol

Cat. No.: B14368516
CAS No.: 93905-75-0
M. Wt: 207.23 g/mol
InChI Key: RITMSEHRRVJGJR-UHFFFAOYSA-N
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Description

Guanine, 9-butyl- is a derivative of guanine, a purine base found in nucleic acids such as DNA and RNA. The chemical formula for guanine, 9-butyl- is C₉H₁₃N₅O, and it has a molecular weight of 207.23 g/mol

Preparation Methods

The synthesis of guanine, 9-butyl- typically involves the reaction of guanine with butylating agents under specific conditions. One common method is the alkylation of guanine using butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Guanine, 9-butyl- can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-guanine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Guanine, 9-butyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of guanine, 9-butyl- involves its interaction with nucleic acids and proteins. It can form hydrogen bonds with complementary bases in DNA or RNA, influencing the stability and function of these molecules. Additionally, guanine, 9-butyl- may interact with enzymes involved in nucleic acid metabolism, potentially inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Guanine, 9-butyl- can be compared with other guanine derivatives such as:

Properties

CAS No.

93905-75-0

Molecular Formula

C9H13N5O

Molecular Weight

207.23 g/mol

IUPAC Name

2-amino-9-butyl-1H-purin-6-one

InChI

InChI=1S/C9H13N5O/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15)

InChI Key

RITMSEHRRVJGJR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=NC2=C1N=C(NC2=O)N

Origin of Product

United States

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